

Comparative Analysis of Pyrazole Carboxamides: A Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: *Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole carboxamides, a versatile scaffold in medicinal chemistry and agrochemicals. We delve into three distinct classes of pyrazole carboxamides, highlighting their diverse biological activities as Succinate Dehydrogenase (SDH) inhibitors, Cannabinoid Receptor 1 (CB1) antagonists, and Carbonic Anhydrase (CA) inhibitors. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to facilitate further research and development in this promising area.

Pyrazole Carboxamide Succinate Dehydrogenase Inhibitors (SDHIs)

Pyrazole carboxamide derivatives have emerged as a significant class of fungicides that target succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts the fungal respiratory process, leading to cell death.

Structure-Activity Relationship of SDHIs

The antifungal potency of pyrazole carboxamide SDHIs is highly dependent on the substituents on the pyrazole ring and the nature of the carboxamide side chain. The general scaffold consists of a substituted pyrazole ring linked to an aromatic or aliphatic amine via a carboxamide bond.

Compound	R1	R2	Amide Moiety	Target Organism	IC50 (µM) vs. SDH	EC50 (mg/L) vs. Fungus	Reference
Boscalid	H	Cl	2-chlorophenyl	Botrytis cinerea	-	9.19	[1]
Fluxapyroxad	CH3	CF2H	3',4',5'-trifluorobiphenyl-2-yl	Rhizoctonia solani	-	2.29	[2]
Compound 6i	CH3	H	Thiazole derivative	Valsa mali	-	1.77	[1]
Compound 19i	CF3	H	Thiazole derivative	Valsa mali	-	1.97	[1]
Compound 8e	CH3	H	Benzyl sulfide	Rhizoctonia solani	-	0.012	[3]
Compound 7s	F	H	N-methoxy-(biphenyl-ethyl)	Porcine SDH	0.014	-	[4]
Compound 7u	F	H	N-methoxy-(biphenyl-ethyl)	Wheat powdery mildew	-	0.633	[4]
Compound 5l	4,5-dihydro	H	Furan carboxamide	Botrytis cinerea	0.506	0.392	[5]
Compound 7f	CF3	2,6-difluorophenyl	N-(substituted)	Phytophthora infestans	6.9	6.8	[6]

pyridine-4-yl)				
Compound				0.016 (in
nd		Diarylami	Rhizocto	vitro),
SCU303	-	ne	nia solani	0.95 (in
8			-	vivo)

Key SAR Observations:

- Pyrazole Ring Substituents: The nature and position of substituents on the pyrazole ring significantly influence activity. For instance, a difluoromethyl group at the 3-position is a common feature in potent SDHIs like Fluxapyroxad.[4]
- Amide Moiety: The lipophilicity and conformation of the amide side chain are critical for binding to the ubiquinone-binding (Qp) site of the SDH enzyme. The introduction of bulky and flexible groups, such as the trifluorinated biphenyl in Fluxapyroxad, often enhances potency.
- Bioisosteric Replacement: Replacing parts of the amide side chain with other functional groups, such as thioethers or furan/thiophene rings, has led to the discovery of novel and highly active SDHIs.[3][5]

Experimental Protocols

In Vitro Antifungal Activity Assay:

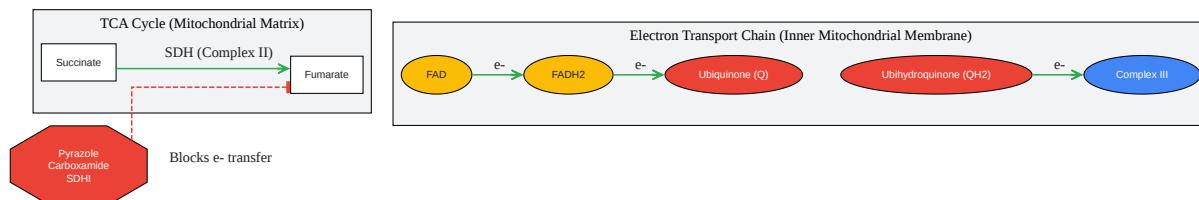
- Fungal Strains: A panel of pathogenic fungi (e.g., *Botrytis cinerea*, *Rhizoctonia solani*) are cultured on potato dextrose agar (PDA) plates.
- Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted.
- Assay Procedure: A defined volume of each compound dilution is mixed with molten PDA and poured into Petri dishes. A mycelial plug of the target fungus is placed in the center of each plate.

- Incubation: Plates are incubated at a controlled temperature (e.g., 25°C) for a specified period.
- Data Analysis: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a solvent control. The EC50 value (the concentration causing 50% inhibition of mycelial growth) is determined by probit analysis.[\[1\]](#)

Succinate Dehydrogenase (SDH) Inhibition Assay:

- Enzyme Source: Mitochondria are isolated from a suitable source (e.g., porcine heart, target fungus).
- Assay Buffer: A buffer containing succinate (substrate), potassium phosphate, and other necessary cofactors is prepared.
- Assay Procedure: The mitochondrial suspension is pre-incubated with various concentrations of the test compounds. The reaction is initiated by the addition of a chromogenic substrate (e.g., 2,6-dichlorophenolindophenol) and phenazine methosulfate.
- Measurement: The reduction of the chromogenic substrate is monitored spectrophotometrically at a specific wavelength.
- Data Analysis: The rate of the reaction is calculated, and the IC50 value (the concentration causing 50% inhibition of SDH activity) is determined from the dose-response curve.[\[4\]](#)

Signaling Pathway



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Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyrazole carboxamides.

Pyrazole Carboxamide Cannabinoid Receptor 1 (CB1) Antagonists

Pyrazole carboxamides have been extensively studied as antagonists of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor primarily expressed in the central nervous system. CB1 antagonists have therapeutic potential for treating obesity, metabolic disorders, and addiction.

Structure-Activity Relationship of CB1 Antagonists

The SAR of pyrazole carboxamide CB1 antagonists is well-defined, with key structural features required for high-affinity binding. The general scaffold includes a 1,5-diarylpyrazole-3-carboxamide core.

Compound	R1 (at position 1)	R5 (at position 5)	Amide Moiety	Ki (nM) at CB1 Receptor	Reference
Rimonabant (SR141716A)	2,4-dichlorophenyl	4-chlorophenyl	Piperidin-1-yl	1.8	[7]
Compound with p-Iodophenyl at R5	2,4-dichlorophenyl	4-iodophenyl	Piperidin-1-yl	Potent	[7]
Various Amide Modifications	1,5-diphenyl	H	Diverse secondary and tertiary amides	Single-digit to sub-nanomolar	[8]

Key SAR Observations:

- 1-Position Aryl Group: A 2,4-dichlorophenyl group at the 1-position of the pyrazole ring is crucial for high antagonistic activity.[7]
- 5-Position Aryl Group: A para-substituted phenyl ring at the 5-position is a common feature. Halogen substitutions, such as chloro or iodo, are well-tolerated and can enhance potency. [7]
- 3-Position Carboxamide: The carboxamide group at the 3-position is essential for activity. A wide range of modifications to the amide portion are tolerated, allowing for the fine-tuning of physicochemical properties.[7][8]

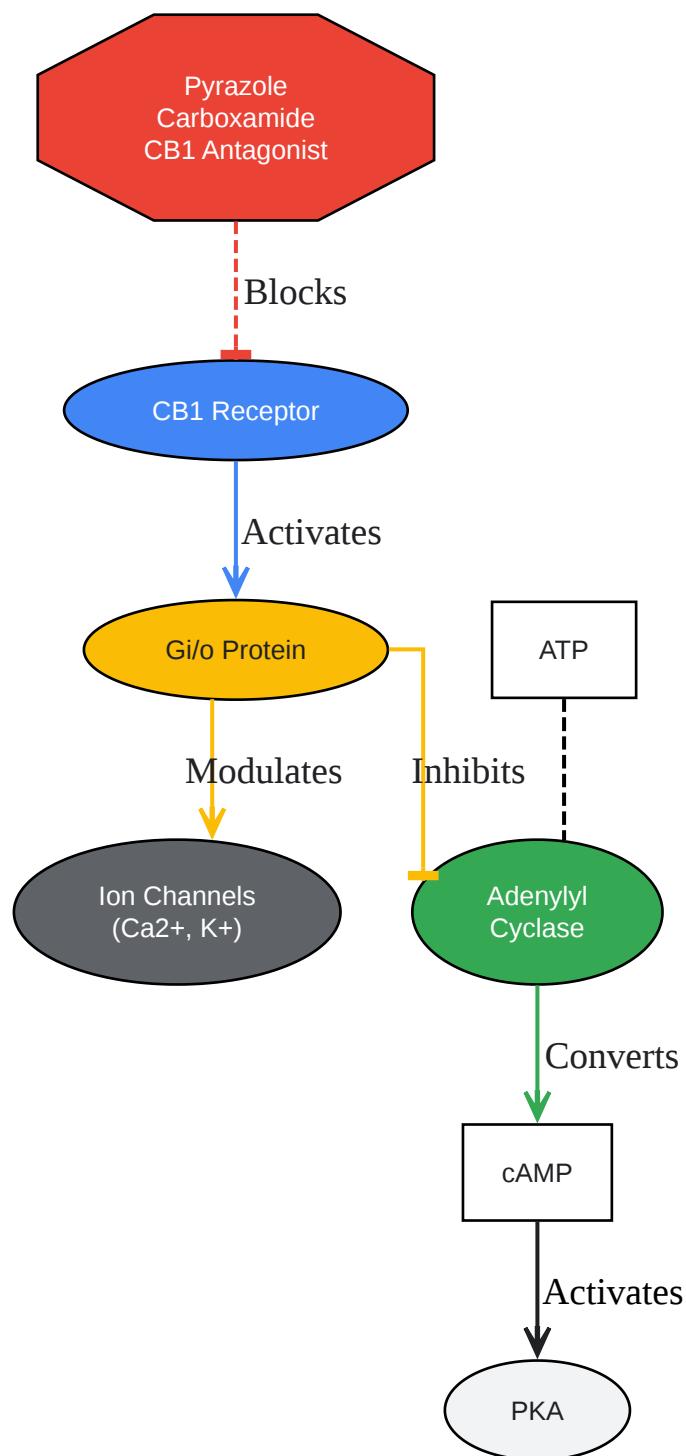
Experimental Protocols

CB1 Receptor Binding Assay:

- Membrane Preparation: Membranes from cells stably expressing the human CB1 receptor (e.g., CHO-K1 cells) are prepared by homogenization and centrifugation.

- Radioligand: A radiolabeled CB1 agonist or antagonist (e.g., [3H]CP55,940) is used as the tracer.
- Assay Buffer: A buffer containing Tris-HCl, BSA, and other necessary components is prepared.
- Assay Procedure: The cell membranes, radioligand, and various concentrations of the test compounds are incubated together.
- Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The K_i value (inhibitory constant) is calculated from the IC_{50} value (the concentration causing 50% displacement of the radioligand) using the Cheng-Prusoff equation.

Signaling Pathway



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Caption: CB1 receptor signaling pathway and its antagonism by pyrazole carboxamides.

Pyrazole Carboxamide Carbonic Anhydrase (CA) Inhibitors

Certain pyrazole carboxamide derivatives, particularly those incorporating a sulfonamide moiety, have been identified as potent inhibitors of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. CA inhibitors have therapeutic applications as diuretics, antiglaucoma agents, and anticonvulsants.

Structure-Activity Relationship of CA Inhibitors

The key to the CA inhibitory activity of these compounds lies in the presence of a sulfonamide group, which coordinates to the zinc ion in the active site of the enzyme. The pyrazole carboxamide scaffold serves as a carrier for the sulfonamide pharmacophore.

| Compound | Pyrazole Substitution | Carboxamide Linker | Sulfonamide Moiety | Target Isoform | Ki (µM) | Reference | |---|---|---|---|---|---|---| | Acetazolamide (Standard) | - | - | 5-amino-1,3,4-thiadiazole-2-sulfonamide | hCA I & II | - | [9] | | Compound 3 | - | - | - | hCA I | 0.108 | [9] | | Compound 3 | - | - | - | hCA II | 0.055 | [9] | | Compound 9 | - | - | - | hCA I | 0.129 | [9] | | Compound 9 | - | - | - | hCA II | 0.064 | [9] | | Compound 6a | Phenyl substituted | - | - | hCA I | 0.063 | [10] | | Compound 6a | Phenyl substituted | - | - | hCA II | 0.007 | [10] | | Compound 1f | - | N-methylpropionamide | Benzenesulfonamide | hCA I | - | [11] |

Key SAR Observations:

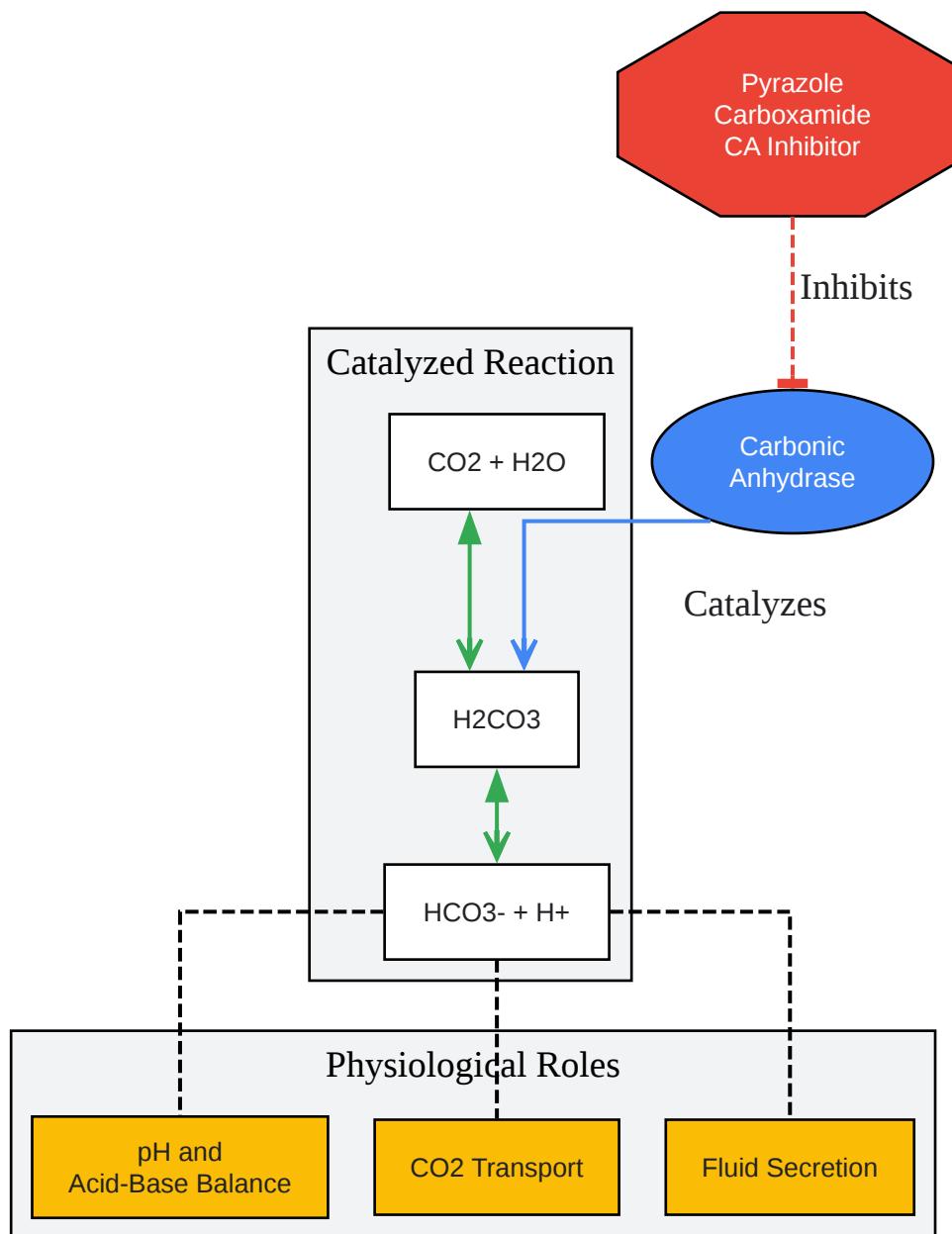
- **Sulfonamide Group:** The unsubstituted sulfonamide group ($\text{-SO}_2\text{NH}_2$) is essential for potent inhibition, as it mimics the substrate and binds to the zinc ion in the active site.
- **Scaffold:** The pyrazole carboxamide scaffold allows for the introduction of various substituents that can influence the physicochemical properties and isoform selectivity of the inhibitors.
- **Isoform Selectivity:** Modifications to the pyrazole ring and the linker between the pyrazole and the sulfonamide-bearing moiety can lead to inhibitors with selectivity for different CA isoforms (e.g., cytosolic hCA I and II vs. tumor-associated hCA IX and XII).[12]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay:

- Enzyme Source: Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II) are used.
- Substrate: p-Nitrophenyl acetate (p-NPA) is commonly used as the substrate.
- Assay Buffer: A Tris-HCl buffer is prepared.
- Assay Procedure: The enzyme is pre-incubated with various concentrations of the test compounds. The reaction is initiated by the addition of the substrate.
- Measurement: The hydrolysis of p-NPA to p-nitrophenol is monitored spectrophotometrically at a specific wavelength (e.g., 400 nm).
- Data Analysis: The rate of the reaction is determined, and the IC₅₀ value is calculated from the dose-response curve. The Ki value is then determined using the Cheng-Prusoff equation.
[\[10\]](#)

Physiological Role and Inhibition

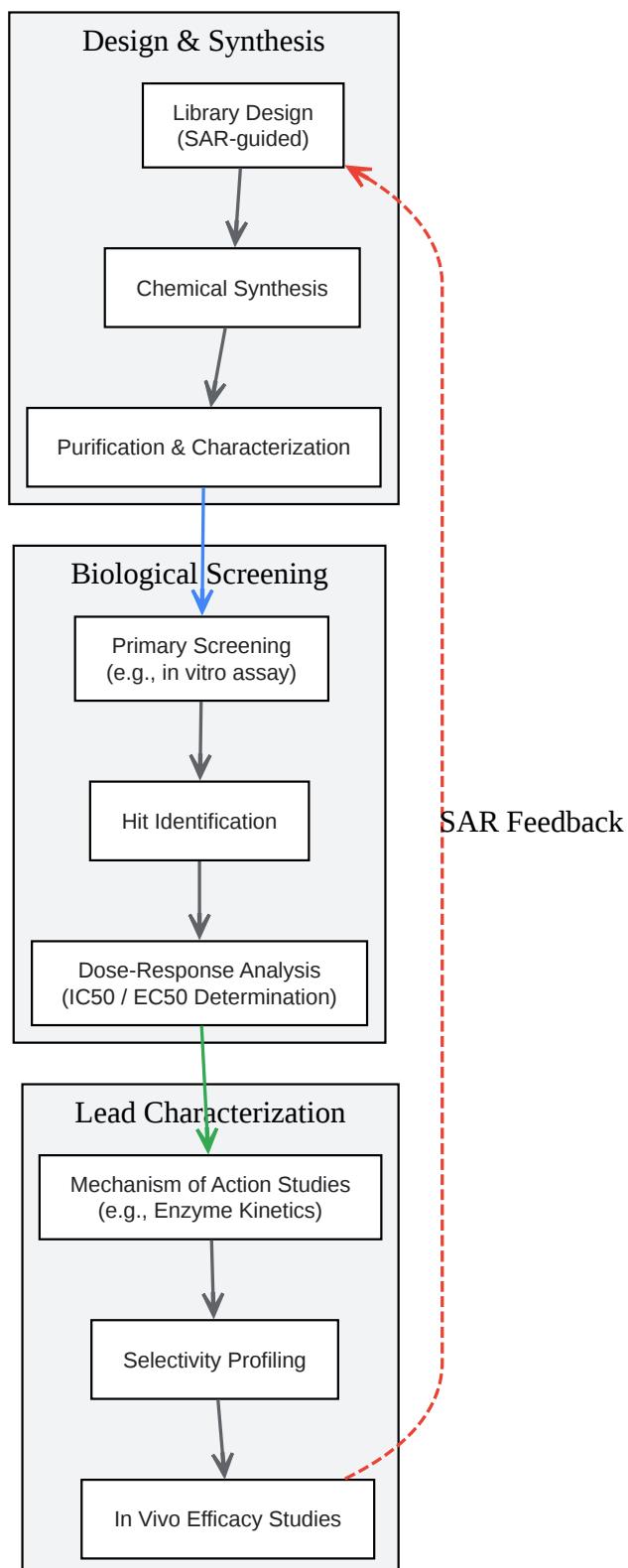


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Caption: Physiological role of Carbonic Anhydrase and its inhibition.

Experimental Workflow

The following diagram illustrates a general experimental workflow for the screening and characterization of novel pyrazole carboxamide derivatives.



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Caption: General experimental workflow for SAR studies.

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